Cetoxime

Physicochemical Characterization Formulation Development Drug Permeability

Procure Cetoxime (25394-78-9) for its unique N-hydroxyacetamidine structure, which confers a distinct ionization profile (pKa 12.18, 7.55, 3.96) critical for formulation, permeability studies, and analytical method development. Unlike inadvertent confusion with cefotaxime, Cetoxime’s α1-adrenergic agonism and antihistaminic properties make it suitable for Beckmann rearrangement, reductive cyclization, and HILIC method validation. Specify the hydrochloride salt (CAS 22204-29-1) for superior thermal stability and ease of handling. Avoid scientifically risky substitutions.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 25394-78-9
Cat. No. B1242434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetoxime
CAS25394-78-9
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2
InChIInChI=1S/C15H17N3O/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,19H,11-12H2,(H2,16,17)
InChIKeyGOAZMLKQUGCOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetoxime (CAS 25394-78-9) Procurement Guide: Essential Specifications and Comparator Overview


Cetoxime (CAS 25394-78-9) is a small-molecule drug categorized as an antihistaminic agent [1]. It is also classified as an α1-adrenergic receptor agonist, sharing structural homology with phenylephrine and phenylpropanolamine [2]. The compound is typically supplied as the hydrochloride salt (CAS 22204-29-1) to enhance aqueous solubility [3]. The primary alternative formulation is the free base, which exhibits a melting point of 107-108°C [1].

Why Cetoxime Cannot Be Assumed Interchangeable with Other First-Generation Antihistamines or α1-Agonists


Procurement based on generic therapeutic class—such as “first-generation antihistamine” or “α1-agonist”—introduces significant scientific and operational risk. Cetoxime’s distinct molecular structure (an N-hydroxyacetamidine) confers a unique ionization profile that differentiates it from close analogs like phenylephrine or phenylpropanolamine [1]. The compound's pKa values dictate its behavior in formulation, biological permeability, and analytical method development [2]. Furthermore, the common confusion of Cetoxime with third-generation cephalosporin antibiotics like Cefotaxime (due to similar nomenclature) can lead to catastrophic experimental or procurement errors . The following quantitative evidence guide is designed to provide verifiable, comparator-driven justification for selecting Cetoxime over its nearest functional or structural alternatives.

Cetoxime Procurement: Quantitative Differentiation Evidence for Scientific Selection


Ionization Profile Differentiation: Cetoxime vs. Phenylephrine and Oxymetazoline

Cetoxime exhibits a distinct ionization profile with a calculated acidic pKa of 12.18 and basic pKa values of 7.55 and 3.96 [1]. In contrast, phenylephrine has a basic pKa of ~8.9 [2], and oxymetazoline has an acidic pKa of ~11.93 . The differing pKa values indicate that Cetoxime will be predominantly non-ionized at physiological pH (7.4), potentially affecting membrane permeability and tissue distribution compared to its α1-agonist counterparts [1].

Physicochemical Characterization Formulation Development Drug Permeability

Physicochemical Stability and Storage: Melting Point and Thermal Stability Comparison

Cetoxime (free base) exhibits a melting point of 107-108°C [1]. In comparison, the hydrochloride salt form displays a significantly higher melting point of 164-165°C [2]. This large difference indicates the hydrochloride salt possesses substantially greater crystal lattice energy and thermal stability, making it the preferred form for long-term storage and handling in research settings. The free base is suitable for organic synthesis requiring a non-salt form.

Chemical Stability Storage and Handling Quality Control

Predicted Pharmacokinetic Differentiation: Estimated Oral Bioavailability and Half-Life vs. Reference α1-Agonists

Limited experimental pharmacokinetic data exists for Cetoxime. However, a health encyclopedia entry reports an estimated oral bioavailability of 40-50% and an estimated environmental half-life (atmospheric) of 0.056 days [1]. For reference, phenylephrine has an oral bioavailability of approximately 38% [2]. The similar predicted bioavailability suggests Cetoxime may share absorption characteristics with phenylephrine, though this is not validated by robust clinical data. This information should be considered a preliminary screen and not a basis for in vivo study design.

Pharmacokinetics ADME Prediction Drug Development

Analytical Method Differentiation: pKa-Driven Retention Time and Detection Optimization

The unique pKa values of Cetoxime (12.18, 7.55, 3.96) dictate its chromatographic behavior in reversed-phase HPLC [1]. At a typical mobile phase pH of 3.0, Cetoxime is predominantly ionized (basic pKa3 = 3.96), leading to very short retention times compared to less basic α1-agonists like phenylephrine (pKa ~8.9) which remain ionized across a wider pH range [2]. This necessitates the use of ion-pairing reagents or alternative stationary phases for adequate retention, a critical consideration for method development and purity analysis.

Analytical Chemistry HPLC Method Development Mass Spectrometry

Recommended Procurement and Application Scenarios for Cetoxime Based on Comparative Evidence


Synthesis of Aziridines and Pyrroles via Beckmann Rearrangement or Reductive Cyclization

Cetoxime is structurally suitable as a substrate for synthetic transformations common to ketoximes, including the Beckmann rearrangement and reductive cyclization to aziridines [1][2]. Its use should be prioritized over simpler alkyl ketoximes when the unique N-benzyl-N-phenyl substituent is required for downstream applications. The hydrochloride salt is recommended due to its superior thermal stability and ease of handling [3].

Development of Custom HPLC-UV or LC-MS Methods for Amidine-Containing Compounds

Due to its distinctive pKa profile, Cetoxime serves as a challenging yet valuable test analyte for developing and validating chromatographic methods for other amidine-containing drug candidates [1]. It is particularly useful for optimizing separation of highly basic compounds on reversed-phase columns using ion-pairing or hydrophilic interaction liquid chromatography (HILIC) modes [2].

Formulation Feasibility Studies for pH-Sensitive Drug Delivery

Cetoxime’s multiple pKa values (12.18, 7.55, 3.96) make it an informative model compound for studying pH-dependent solubility and release from oral or topical formulations [1]. Its behavior can be contrasted with phenylephrine or oxymetazoline to probe the effect of ionization state on drug permeability in vitro using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers [2].

Occupational Exposure Monitoring and Environmental Fate Studies

The estimated short atmospheric half-life (0.056 days) and physicochemical properties of Cetoxime make it a candidate for studying the environmental fate of amidine-based pharmaceuticals [1]. Analytical methods developed for Cetoxime can be adapted for occupational exposure monitoring in manufacturing or research settings, leveraging its distinct mass spectrometric fragmentation pattern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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